cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxamide

Catalog No.
S13183748
CAS No.
61085-92-5
M.F
C21H27N3O
M. Wt
337.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine...

CAS Number

61085-92-5

Product Name

cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxamide

IUPAC Name

(3R,4S)-4-anilino-3-methyl-1-(2-phenylethyl)piperidine-4-carboxamide

Molecular Formula

C21H27N3O

Molecular Weight

337.5 g/mol

InChI

InChI=1S/C21H27N3O/c1-17-16-24(14-12-18-8-4-2-5-9-18)15-13-21(17,20(22)25)23-19-10-6-3-7-11-19/h2-11,17,23H,12-16H2,1H3,(H2,22,25)/t17-,21+/m1/s1

InChI Key

GUBFHFABUBMECE-UTKZUKDTSA-N

Canonical SMILES

CC1CN(CCC1(C(=O)N)NC2=CC=CC=C2)CCC3=CC=CC=C3

Isomeric SMILES

C[C@@H]1CN(CC[C@]1(C(=O)N)NC2=CC=CC=C2)CCC3=CC=CC=C3

Cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxamide is a synthetic compound belonging to the class of piperidine derivatives. This compound features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, and is characterized by the presence of both a phenyl and a phenethyl group. The structural formula can be represented as follows:

  • Chemical Formula: C₁₈H₂₃N₃O
  • Molecular Weight: 299.39 g/mol

The compound exhibits unique stereochemistry due to the "cis" configuration of its substituents, which can significantly influence its biological activity and chemical reactivity.

Typical of amides and piperidine derivatives. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, leading to the corresponding carboxylic acid and amine.
  • Alkylation: The nitrogen atom in the piperidine ring can participate in alkylation reactions, introducing additional functional groups.
  • Reduction: The compound may be reduced to yield secondary or primary amines depending on the reaction conditions.

These reactions are essential for modifying the compound to enhance its pharmacological properties or to synthesize related compounds.

Cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxamide has been noted for its potent analgesic properties, similar to other compounds in the piperidine family. Its structural characteristics suggest potential interactions with opioid receptors, which play a crucial role in pain modulation. Research indicates that derivatives of this compound exhibit varying degrees of affinity for these receptors, potentially leading to significant analgesic effects without the severe side effects commonly associated with traditional opioids .

The synthesis of cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxamide typically involves several steps:

  • Formation of the Piperidine Ring: Starting materials such as phenethylamine and appropriate carbonyl compounds are reacted under controlled conditions to form the piperidine framework.
  • Substitution Reactions: The introduction of the phenylamino group occurs through nucleophilic substitution reactions involving activated halides or other electrophiles.
  • Purification: The crude product is purified using techniques such as column chromatography, employing solvents like trichloromethane and methanol mixtures to isolate the desired compound effectively .

Cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxamide has potential applications in various fields:

  • Pharmaceuticals: Due to its analgesic properties, it may serve as a candidate for pain management therapies.
  • Research: It can be utilized in studies investigating opioid receptor interactions and developing new analgesics with fewer side effects.
  • Chemical Intermediates: This compound may act as an intermediate in synthesizing more complex organic molecules.

Studies on cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxamide focus on its interactions with opioid receptors, particularly mu-opioid receptors. These studies reveal that modifications in the structure can significantly affect binding affinity and efficacy at these receptors, suggesting that this compound could be optimized for better therapeutic outcomes .

Several compounds exhibit structural similarities to cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxamide, including:

Compound NameStructural FeaturesUnique Aspects
3-MethylfentanylContains a methyl group at position 3Highly potent opioid analgesic
CarfentanilFentanyl derivative with a carboxylic acid groupExtremely potent with high receptor affinity
NorfentanylLacks the phenethyl groupLess potent than fentanyl but retains efficacy
AcetylfentanylAcetylated version of fentanylAltered pharmacokinetics compared to fentanyl

Cis-3-Methyl-1-phenethyl-4-(phenylamino)piperidine-4-carboxamide is unique due to its specific substitution pattern and stereochemistry, which may contribute to distinct pharmacological profiles when compared to these similar compounds.

XLogP3

3.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

337.215412493 g/mol

Monoisotopic Mass

337.215412493 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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